6-Chloro-2-methyl-1H-inden-1-one chemical properties and molecular structure
6-Chloro-2-methyl-1H-inden-1-one chemical properties and molecular structure
An In-Depth Technical Guide to 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Introduction: Unveiling a Core Synthetic Scaffold
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (more commonly known as 6-chloro-2-methyl-1-indanone) is a halogenated, cyclic ketone with the CAS Number 343852-44-8.[1][2] While the formal IUPAC name might suggest a simple molecule, its true value lies in the strategic placement of its functional groups—a ketone, a chiral center at the C2 position, and a chlorine atom on the aromatic ring. This specific arrangement makes it a highly versatile and valuable building block in modern organic synthesis.
This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and applications, with a focus on its role as a key intermediate in the development of complex, high-value molecules for the pharmaceutical and agrochemical industries.[1] The presence of chlorine is particularly significant, as halogenation is a well-established strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic profile, including metabolic stability and binding affinity.[3][4]
Physicochemical and Structural Characteristics
The compound's utility begins with its fundamental properties, which dictate its handling, reactivity, and integration into synthetic workflows.
Core Properties Summary
| Property | Value | Source |
| CAS Number | 343852-44-8 | [1][2] |
| Molecular Formula | C₁₀H₉ClO | [1][2] |
| Molecular Weight | 180.63 g/mol | [1][2] |
| Physical Form | White to yellow powder or crystals | |
| Storage | Sealed in dry, room temperature | [2] |
| SMILES Code | CC1CC2=CC=C(Cl)C=C2C1=O | [2] |
Molecular Structure
The structure consists of a bicyclic indanone core. A benzene ring is fused to a five-membered ring containing a ketone at position 1. A methyl group is substituted at the alpha-position (C2), and a chlorine atom is attached to the benzene ring at position 6.
Caption: Generalized workflow for the synthesis of 1-indanones.
Applications in Drug Discovery and Beyond
6-Chloro-2-methyl-1-indanone is not an end product but a crucial starting point for more complex molecules. Its utility spans multiple sectors of the chemical industry.
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Pharmaceutical Intermediate: This is its most significant application. [1]The indanone scaffold is a privileged structure found in numerous biologically active compounds. This specific intermediate serves as a key synthon for drug candidates targeting central nervous system (CNS) disorders, inflammation, and metabolic diseases. [1]The Donepezil (Aricept), an acetylcholinesterase inhibitor for Alzheimer's disease, is a prominent example of a drug built upon an indanone core, highlighting the scaffold's importance. [5]
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Agrochemical Synthesis: The halogenated indanone structure is leveraged in the research and development of new herbicides, fungicides, and insecticides. [1]Halogen atoms are often incorporated into agrochemicals to enhance their efficacy and environmental persistence.
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Material Science Research: It can serve as a precursor for designing organic ligands and functional monomers used in the creation of advanced polymers and specialty materials. [1]
Safety and Handling
As with any laboratory chemical, proper handling is essential. 6-Chloro-2-methyl-1-indanone is reported to be harmful if swallowed and harmful to aquatic life with long-lasting effects. Standard safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature to prevent degradation. [2]
Conclusion
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a testament to the principle that simple, well-designed molecules can have a profound impact on complex chemical synthesis. Its combination of a reactive ketone, a modifiable aromatic ring, and a strategically placed chlorine atom makes it a powerful and versatile intermediate. For researchers in drug discovery and materials science, this compound represents a reliable and valuable scaffold upon which to build the next generation of innovative molecules.
References
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Title: 6-Chloro-2,3-Dihydro-2-Methyl-1H-Inden-1-One CAS NO 343852-44-8 Source: ChemicalCell URL: [Link]
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Title: 6-Chloro-2-Methyl-1H-inden-1-one — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one Source: MilliporeSigma URL: [Link]
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Title: Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion Source: Organic Syntheses Procedure URL: [Link]
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Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC (National Center for Biotechnology Information) URL: [Link]
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Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University of Wisconsin-Madison Chemistry URL: [Link]
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Title: Effect of “magic chlorine” in drug discovery: an in silico approach Source: RSC Publishing URL: [Link]
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Title: Synthesis of 1-indanones with a broad range of biological activity Source: PMC (National Center for Biotechnology Information) URL: [Link]
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Title: Synthesis of 1-Indanones from Benzoic Acids Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]
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Title: CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry Source: University of Wisconsin-Madison Chemistry URL: [Link]
Sources
- 1. 6-Chloro-2,3-Dihydro-2-Methyl-1H-Inden-1-One | 343852-44-8 | ChemicalCell [chemicalcell.com]
- 2. 343852-44-8|6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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